molecular formula C15H10Cl2N2O2 B11966881 (2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide

(2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide

Cat. No.: B11966881
M. Wt: 321.2 g/mol
InChI Key: HPMVZCMBUXEOID-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide is a complex organic compound characterized by the presence of cyano, dichlorophenyl, and furylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide typically involves the reaction of 2,4-dichlorobenzaldehyde with furfurylamine in the presence of a base, followed by the addition of cyanoacetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorophenyl and furylmethyl groups may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and dichlorophenyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

(Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C15H10Cl2N2O2/c16-12-4-3-10(14(17)7-12)6-11(8-18)15(20)19-9-13-2-1-5-21-13/h1-7H,9H2,(H,19,20)/b11-6-

InChI Key

HPMVZCMBUXEOID-WDZFZDKYSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.